molecular formula C17H17NO3 B1673030 Heclin

Heclin

Cat. No.: B1673030
M. Wt: 283.32 g/mol
InChI Key: SPTWXRJNCFIDRQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heclin is a chemical compound known for its role as an inhibitor of HECT E3 ubiquitin ligases. It is primarily used in scientific research, particularly in the study of ubiquitination processes and related cellular mechanisms. This compound has shown potential in the research of various cancers, including gastric cancer, due to its ability to inhibit specific ubiquitin ligases such as Smurf2, Nedd4, and WWP1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heclin involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely published. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound is not common due to its primary use in research. When produced, it is synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency. The compound is often supplied in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Heclin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Heclin is widely used in scientific research due to its ability to inhibit HECT E3 ubiquitin ligases. Some of its applications include:

    Chemistry: Studying the mechanisms of ubiquitination and deubiquitination.

    Biology: Investigating the role of ubiquitin ligases in cellular processes such as protein degradation and signal transduction.

    Medicine: Researching potential therapeutic applications in cancer treatment, particularly gastric cancer.

    Industry: Limited industrial applications, primarily focused on research and development .

Mechanism of Action

Heclin exerts its effects by inhibiting HECT E3 ubiquitin ligases, specifically Smurf2, Nedd4, and WWP1. It binds to the active sites of these enzymes, preventing the transfer of ubiquitin from E2 enzyme thioesters to substrates. This inhibition disrupts the ubiquitination process, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Heclin

This compound is unique due to its specificity for HECT E3 ubiquitin ligases, particularly Smurf2, Nedd4, and WWP1. This specificity makes it a valuable tool in studying the roles of these ligases in cellular processes and diseases .

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWXRJNCFIDRQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heclin
Reactant of Route 2
Reactant of Route 2
Heclin
Reactant of Route 3
Reactant of Route 3
Heclin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.